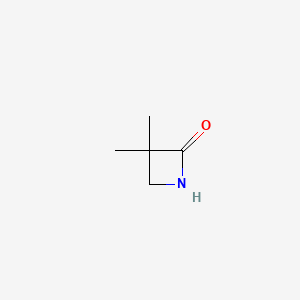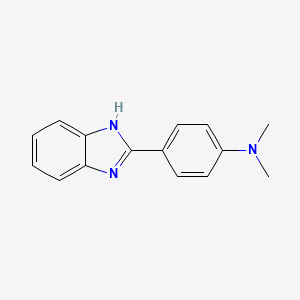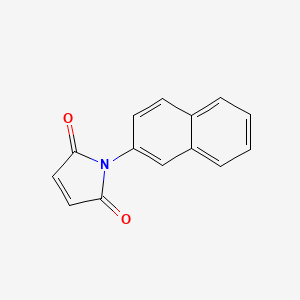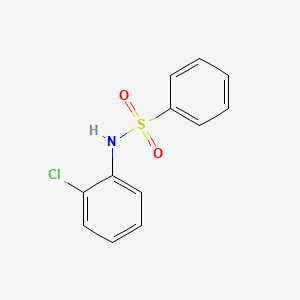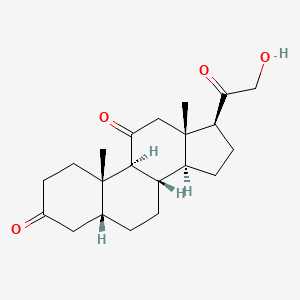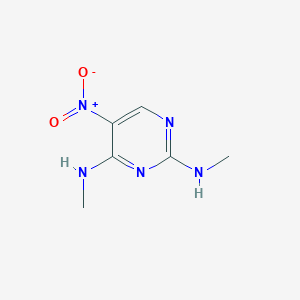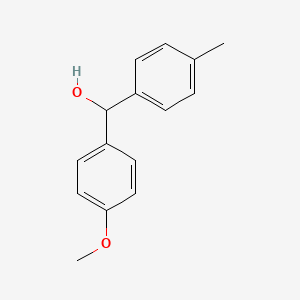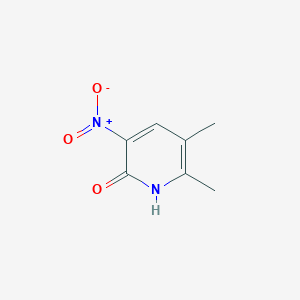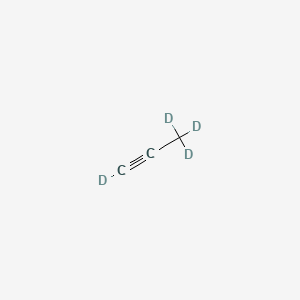
Propyne-d4
Overview
Description
Propyne-d4, also known as deuterated propyne, is a chemical compound with the molecular formula C3D4. It is a deuterated version of propyne, where all hydrogen atoms are replaced by deuterium atoms. This compound is of significant interest in various scientific fields due to its unique isotopic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Propyne-d4 can be synthesized through several methods. One common approach involves the reaction of deuterium oxide with calcium carbide to produce deuterated acetylene, which is then converted to this compound. Another method involves the deuteration of propyne using deuterium gas in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound typically involves the deuteration of propyne using deuterium gas. The reaction is carried out under controlled conditions to ensure complete deuteration. The process may involve the use of catalysts such as palladium or platinum to facilitate the exchange of hydrogen atoms with deuterium atoms.
Chemical Reactions Analysis
Types of Reactions: Propyne-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce deuterated acetic acid or other deuterated carboxylic acids.
Reduction: Reduction of this compound can yield deuterated alkanes.
Substitution: this compound can undergo substitution reactions where one or more deuterium atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.
Major Products:
Oxidation: Deuterated carboxylic acids.
Reduction: Deuterated alkanes.
Substitution: Deuterated halogenated compounds.
Scientific Research Applications
Propyne-d4 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: this compound is used in metabolic studies to trace the pathways of biochemical reactions.
Medicine: It is used in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: this compound is used in the production of deuterated solvents and other deuterated compounds for various industrial applications.
Mechanism of Action
The mechanism of action of propyne-d4 involves its interaction with various molecular targets and pathways. Due to the presence of deuterium atoms, this compound exhibits different kinetic isotope effects compared to its non-deuterated counterpart. This can influence the rate of chemical reactions and the stability of reaction intermediates. The molecular targets and pathways involved depend on the specific reaction or application in which this compound is used.
Comparison with Similar Compounds
Propyne: The non-deuterated version of propyne-d4.
Deuterated Acetylene: Another deuterated compound with similar isotopic properties.
Deuterated Ethylene: A deuterated compound used in similar applications.
Uniqueness: this compound is unique due to its complete deuteration, which provides distinct isotopic labeling advantages. This makes it particularly valuable in studies requiring precise tracing of reaction pathways and mechanisms.
Properties
IUPAC Name |
1,3,3,3-tetradeuterioprop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4/c1-3-2/h1H,2H3/i1D,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWATHDPGQKSAR-BMQYTIHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C#CC([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60210002 | |
| Record name | Propyne-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60210002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
44.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6111-63-3 | |
| Record name | Propyne-d4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006111633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyne-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60210002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl [(4-fluorophenyl)amino]acetate](/img/structure/B1606823.png)
![(2e)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid](/img/structure/B1606824.png)
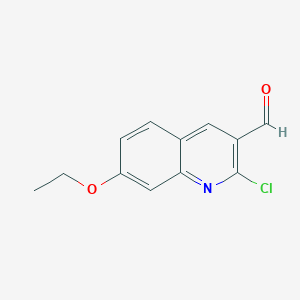
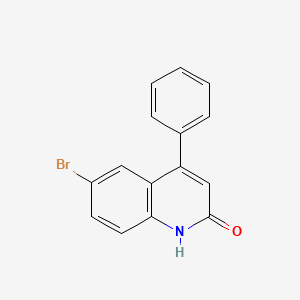
![8-Acetyl-6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide](/img/structure/B1606828.png)
